molecular formula C15H19NO4 B2789043 2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid CAS No. 1893564-51-6

2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid

Cat. No.: B2789043
CAS No.: 1893564-51-6
M. Wt: 277.32
InChI Key: WGILMBITEGFAGY-UHFFFAOYSA-N
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Description

2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.
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Biological Activity

2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

The compound's molecular formula is C11H17NO4C_{11}H_{17}NO_4 with a molecular weight of approximately 229.26 g/mol. It features a dihydroindole structure, which is known for its diverse pharmacological activities.

PropertyValue
Molecular FormulaC11H17NO4C_{11}H_{17}NO_4
Molecular Weight229.26 g/mol
StructureDihydroindole
CAS Number24424-95-1

Anticancer Properties

Research indicates that compounds with indole structures, including derivatives similar to this compound, exhibit significant anticancer activity. For instance, studies have shown that certain indole derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells. A notable example is the compound 5-chloro-3-methyl-indole-2-carboxylic acid, which demonstrated high apoptotic activity in T47D breast cancer cells with an effective concentration (EC50) of 0.1 µM .

The primary mechanism of action for indole derivatives often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. This mechanism has been extensively studied in various cancer cell lines, highlighting the potential therapeutic applications of such compounds .

Case Studies

Several studies have explored the biological activity of indole derivatives:

  • Indole Derivatives in Cancer Therapy :
    • A study assessed various indole derivatives for their ability to induce apoptosis in breast cancer cells. The results indicated that modifications at specific positions on the indole ring significantly enhanced apoptotic activity .
  • Structure-Activity Relationship (SAR) :
    • Research has focused on modifying the substituents on the indole and benzene rings to optimize biological activity. For example, substitution at the 3-position of the indole ring was critical for enhancing apoptotic effects .

Summary of Findings

The biological activity of this compound is closely linked to its structural features typical of indole compounds. Its potential as an anticancer agent is supported by mechanisms involving tubulin polymerization inhibition and apoptosis induction.

Properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-9-12(13(17)18)10-7-5-6-8-11(10)16(9)14(19)20-15(2,3)4/h5-9,12H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGILMBITEGFAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893564-51-6
Record name 1-[(tert-butoxy)carbonyl]-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid
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